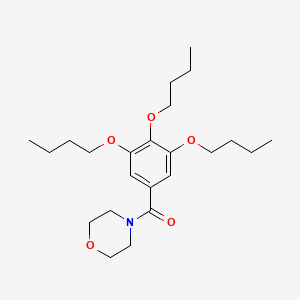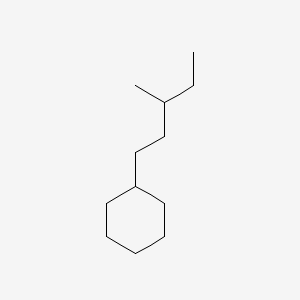
(3-Methylpentyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpentyl)cyclohexane is an organic compound with the molecular formula C₁₂H₂₄. It is a derivative of cyclohexane, where a 3-methylpentyl group is attached to the cyclohexane ring. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons with carbon atoms arranged in a ring structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentyl)cyclohexane typically involves the alkylation of cyclohexane with 3-methylpentyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbon-carbon bond between the cyclohexane ring and the 3-methylpentyl group .
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding unsaturated precursor. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylpentyl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the 3-methylpentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(3-Methylpentyl)cyclohexane has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of cycloalkanes.
Biology: It serves as a reference compound in the study of lipid metabolism and membrane structure.
Medicine: Research on its derivatives has potential implications in drug development and pharmacology.
Industry: It is used as a solvent and intermediate in the synthesis of other organic compounds
Wirkmechanismus
The mechanism of action of (3-Methylpentyl)cyclohexane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: The parent compound of (3-Methylpentyl)cyclohexane, with a simpler structure.
Methylcyclohexane: A similar compound with a single methyl group attached to the cyclohexane ring.
Ethylcyclohexane: Another similar compound with an ethyl group attached to the cyclohexane ring
Uniqueness
This compound is unique due to the presence of the 3-methylpentyl group, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural variation can influence its reactivity, solubility, and interactions with other molecules .
Eigenschaften
CAS-Nummer |
61142-38-9 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
3-methylpentylcyclohexane |
InChI |
InChI=1S/C12H24/c1-3-11(2)9-10-12-7-5-4-6-8-12/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
XYKJVHTUQQONLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Propan-2-yl)sulfanyl]benzoyl chloride](/img/structure/B13954453.png)


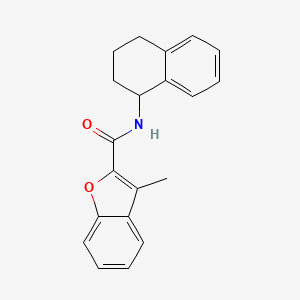
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
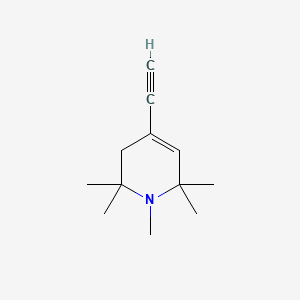
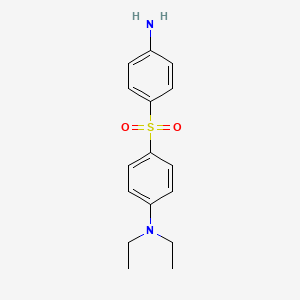
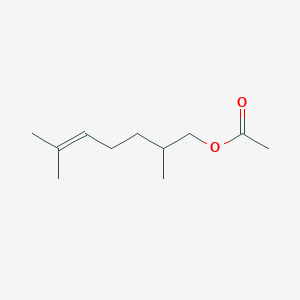

![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)

![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
